molecular formula C17H13ClO3 B3041239 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one CAS No. 263365-38-4

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one

Cat. No.: B3041239
CAS No.: 263365-38-4
M. Wt: 300.7 g/mol
InChI Key: KJWWVYKFDBTZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a 2-chlorophenyl group at the 3-position, a methoxy group at the 7-position, and a methyl group at the 4-position of the chromenone core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methyl-7-methoxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-methylchromen-2-one: Lacks the methoxy group at the 7-position.

    7-Methoxy-4-methylchromen-2-one: Lacks the 2-chlorophenyl group at the 3-position.

    3-(2-Chlorophenyl)-7-methoxychromen-2-one: Lacks the methyl group at the 4-position.

Uniqueness

The presence of the 2-chlorophenyl, 7-methoxy, and 4-methyl groups in 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one contributes to its unique chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-12-8-7-11(20-2)9-15(12)21-17(19)16(10)13-5-3-4-6-14(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWWVYKFDBTZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.